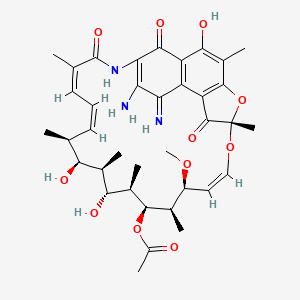
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin is a derivative of Rifamycin, a well-known antibiotic. This compound is characterized by its molecular formula C37H47N3O11 and a molecular weight of 709.78 g/mol
Vorbereitungsmethoden
The synthesis of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves several steps. The primary synthetic route includes the modification of Rifamycin S through a series of chemical reactions. The process typically involves:
Reduction: The initial step involves the reduction of Rifamycin S to form an intermediate compound.
Amination: The intermediate is then subjected to amination, introducing the amino group at the desired position.
Oxidation: The final step involves oxidation to achieve the imino group, resulting in the formation of this compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino group, leading to the formation of different products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying chemical properties and reactivity.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Medicine: Research focuses on its potential as an antibiotic, exploring its efficacy against different bacterial strains.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves binding to the beta subunit of RNA polymerase. This binding inhibits the RNA synthesis pathway, effectively blocking bacterial transcription. This unique interaction is crucial for studies focused on the transcriptional machinery of bacteria, providing insights into antibiotic resistance and the development of new antibiotics .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin can be compared with other Rifamycin derivatives such as:
Rifamycin B: Known for its broad-spectrum antibiotic activity.
Rifamycin S: The parent compound used in the synthesis of various derivatives.
Rifabutin: Used in the treatment of tuberculosis and other bacterial infections.
The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and specificity towards bacterial RNA polymerase, making it a valuable tool in antibiotic research.
Eigenschaften
Molekularformel |
C37H47N3O11 |
|---|---|
Molekulargewicht |
709.8 g/mol |
IUPAC-Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-27-imino-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,38,42-44H,39H2,1-9H3,(H,40,47)/b11-10-,14-13-,16-12-,38-26?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 |
InChI-Schlüssel |
QIHXROBNYFPZNR-HLNVKUTISA-N |
Isomerische SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)

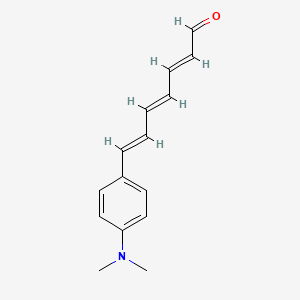

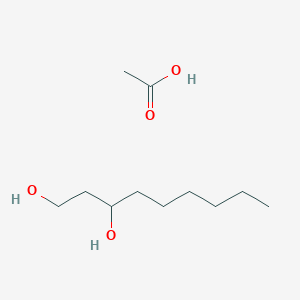

![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
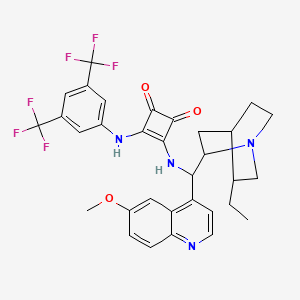
![Methyl 2-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B12326802.png)
![1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate](/img/structure/B12326808.png)
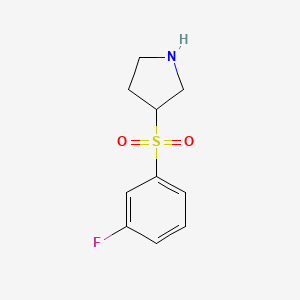
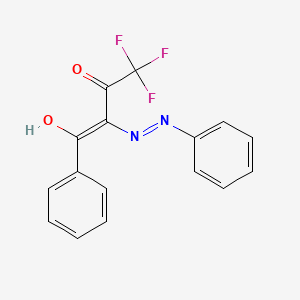
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
